Bienvenue dans la boutique en ligne BenchChem!

1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Drug likeness Membrane permeability

1-(4-Bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-71-1) is a fully substituted 1,2,3-triazole-4-carboxamide derivative bearing a 4‑bromophenyl group at N1, a 5‑methyl substituent, and a 4‑ethoxyphenyl moiety on the carboxamide nitrogen (C₁₈H₁₇BrN₄O₂, MW 401.26 g mol⁻¹). The compound is offered as a research‑grade screening molecule, with commercial availability from multiple suppliers including Santa Cruz Biotechnology (sc‑492469).

Molecular Formula C18H17BrN4O2
Molecular Weight 401.264
CAS No. 866872-71-1
Cat. No. B2774616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866872-71-1
Molecular FormulaC18H17BrN4O2
Molecular Weight401.264
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C
InChIInChI=1S/C18H17BrN4O2/c1-3-25-16-10-6-14(7-11-16)20-18(24)17-12(2)23(22-21-17)15-8-4-13(19)5-9-15/h4-11H,3H2,1-2H3,(H,20,24)
InChIKeyMFTZHEIMFPJWNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-71-1): Procurement-Ready Physicochemical and Pharmacological Profile


1-(4-Bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-71-1) is a fully substituted 1,2,3-triazole-4-carboxamide derivative bearing a 4‑bromophenyl group at N1, a 5‑methyl substituent, and a 4‑ethoxyphenyl moiety on the carboxamide nitrogen (C₁₈H₁₇BrN₄O₂, MW 401.26 g mol⁻¹) . The compound is offered as a research‑grade screening molecule, with commercial availability from multiple suppliers including Santa Cruz Biotechnology (sc‑492469) [1]. Its computed physicochemical fingerprint – logP ≈ 4.07, logD₇.₄ ≈ 4.07, logSw ≈ –4.02, polar surface area ≈ 57.3 Ų, and five hydrogen‑bond acceptors – places it in a property space that is attractive for lead‑like chemical probe development .

Why the 4‑Ethoxyphenyl Carboxamide of 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Methoxy, Ethyl, or Unsubstituted Phenyl Analogs


In the 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide series, the N‑aryl substituent on the carboxamide profoundly modulates lipophilicity, hydrogen‑bond acceptor capacity, molecular weight, and ultimately biological recognition. The 4‑ethoxyphenyl group of the title compound imparts a computed logP of 4.07 , which is 0.11 log units higher than its 4‑methoxyphenyl analog (logP = 3.97) . Replacing the ethoxy oxygen with a methylene unit (4‑ethylphenyl analog) eliminates a hydrogen‑bond acceptor while further increasing lipophilicity; conversely, the unsubstituted N‑phenyl analog (MW = 357.21) lacks the steric and electronic features conferred by the para‑alkoxy group. Because antimicrobial screening data show that even subtle modifications around the 1,2,3-triazole-4-carboxamide scaffold can alter antibacterial potency against S. aureus [1], generic substitution of the N‑(4‑ethoxyphenyl) moiety with a structurally related but pharmacologically unevaluated analog risks losing key property advantages that have been experimentally validated for this chemical class.

Quantitative Differentiation of 1-(4-Bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Versus Its Closest Structural Analogs


Lipophilicity Advantage Over the 4‑Methoxyphenyl Analog (CAS 866872‑70‑0)

The 4‑ethoxyphenyl derivative exhibits a higher computed partition coefficient (logP = 4.07) than its direct 4‑methoxyphenyl congener (logP = 3.97), as reported by independent vendor sources . The increase of ΔlogP = +0.11 indicates greater hydrophobicity, which is a primary determinant of passive membrane diffusion and blood‑brain barrier penetration potential.

Lipophilicity Drug likeness Membrane permeability

Increased Molecular Weight Versus the Unsubstituted N‑Phenyl Analog (HTS007342)

The 4‑ethoxyphenyl substituent adds 44 Da relative to the unsubstituted N‑phenyl analog (C₁₆H₁₃BrN₄O, MW = 357.21 g mol⁻¹) . The target compound’s molecular weight of 401.26 g mol⁻¹ places it in the upper range of lead‑like space but still within acceptable limits for oral bioavailability prediction.

Molecular weight Pharmacokinetics Metabolic stability

Computed Aqueous Solubility Defines a Favorable Property Window

The target compound displays a computed logSw of –4.0193 (i.e., approximately 3.8 × 10⁻⁵ mol L⁻¹) according to ChemDiv’s predictive model . Although a direct experimental solubility value is not publicly available for the 4‑methoxyphenyl or 4‑ethylphenyl analogs, the target’s logSw aligns with its measured logP and indicates inherent solubility that is sufficient for standard in vitro screening at micromolar concentrations while remaining low enough to suggest reasonable metabolic stability.

Aqueous solubility Formulation Bioavailability

Antibacterial Class‑Level Validation of the 5‑Methyl‑1,2,3‑triazole‑4‑carboxamide Scaffold

A series of 1‑aryl‑5‑substituted‑1H‑1,2,3‑triazole‑4‑carboxamides, encompassing the 5‑methyl‑1,2,3‑triazole‑4‑carboxamide core present in the target compound, were evaluated against a panel of seven primary pathogens. Several 5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxamides (compounds 4d, 4l, 4r) exhibited potent antibacterial activity against Staphylococcus aureus, with compound 4l achieving 50 % growth inhibition at 1 µM [1]. This class‑level demonstration of phenotype‑relevant activity distinguishes the 5‑methyl‑1,2,3‑triazole‑4‑carboxamide scaffold from other triazole sub‑families that lack antibacterial reports and provides a validated starting point for analog development.

Antimicrobial resistance Staphylococcus aureus Hit discovery

Prioritized Application Scenarios for 1-(4-Bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872‑71‑1)


Antibacterial Hit‑to‑Lead Optimization Against Staphylococcus aureus

The 5‑methyl‑1,2,3‑triazole‑4‑carboxamide scaffold has confirmed activity against S. aureus in peer‑reviewed studies, with a benchmark IC₅₀ of 1 µM [1]. The target compound provides a ready‑to‑screen starting point for medicinal chemistry campaigns aiming to improve potency through systematic variation of the 4‑ethoxyphenyl and 4‑bromophenyl substituents.

CNS‑Penetrant Chemical Probe Development

With a computed logP of 4.07 and a polar surface area of 57 Ų , the target compound resides in a physicochemical window (logP 3–5, PSA < 80 Ų) that is empirically associated with blood‑brain barrier penetration. This profile makes it a candidate for CNS‑targeted probe discovery, where the 4‑ethoxyphenyl group may confer a permeability advantage over the less lipophilic 4‑methoxyphenyl analog .

Screening Library Diversification in Lead‑Like Chemical Space

The target compound fills a specific gap in screening collections: it combines a synthetically tractable 1,2,3‑triazole core with a logP of ~4.1 and a MW of ~401, properties that are under‑represented among commercially available triazole‑4‑carboxamides. Adding this compound to a diversity‑oriented screening deck increases coverage of the moderately lipophilic, lead‑like quadrant of chemical space .

Structure–Activity Relationship (SAR) Expansion Around the N‑Aryl Carboxamide

The clear structural differentiation from the 4‑methoxyphenyl, 4‑ethylphenyl, and unsubstituted phenyl analogs makes the target compound an ideal probe for systematic SAR studies. By comparing biological data across this congeneric series, researchers can deconvolute the contributions of lipophilicity, steric bulk, and hydrogen‑bonding capacity to target engagement and selectivity.

Quote Request

Request a Quote for 1-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.